molecular formula C13H17N B13192619 4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine

4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13192619
M. Wt: 187.28 g/mol
InChI Key: HOTDVWIFUZHTMH-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a tetrahydropyridine ring substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylbenzaldehyde with an appropriate amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the tetrahydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tetrahydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridines, pyridines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylphenyl isocyanate
  • 2,4-Dimethylphenylformamide
  • Amitraz

Uniqueness

4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydropyridine ring and 2,4-dimethylphenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C13H17N/c1-10-3-4-13(11(2)9-10)12-5-7-14-8-6-12/h3-5,9,14H,6-8H2,1-2H3

InChI Key

HOTDVWIFUZHTMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CCNCC2)C

Origin of Product

United States

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